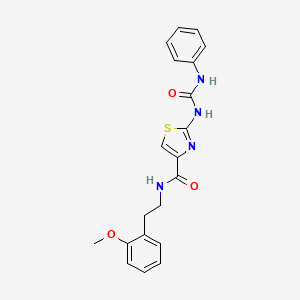

N-(2-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-27-17-10-6-5-7-14(17)11-12-21-18(25)16-13-28-20(23-16)24-19(26)22-15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,21,25)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLITABGVJMGDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide is a synthetic compound belonging to the thiazole derivative class, which has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : N-[2-(3-methoxyphenyl)ethyl]-2-(3-phenylureido)-1,3-thiazole-4-carboxamide

- Molecular Formula : C₁₈H₁₈N₄O₃S

- Molecular Weight : Approximately 378.43 g/mol

The compound features a thiazole ring, a carboxamide group, and various aromatic substituents that contribute to its biological properties.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various microbial strains. This activity is attributed to its ability to disrupt microbial cell functions through interactions with essential enzymes and cellular structures.

Anticancer Activity

Research has shown that thiazole derivatives, including this compound, possess significant anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization . For example, compounds with similar structures have shown IC50 values below 10 μg/mL against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).

The mechanism of action involves several pathways:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Tubulin Interaction : Similar thiazole derivatives have been shown to bind to the colchicine site on tubulin, inhibiting microtubule formation and leading to cell cycle arrest .

- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of related thiazole compounds on MCF-7 cells. The most potent derivatives showed IC50 values of 1.14 μg/mL, indicating strong potential for therapeutic applications in breast cancer treatment .

- Mechanistic Studies : In vitro binding assays confirmed that these compounds bind effectively to tubulin, disrupting normal cellular functions and leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | High (IC50 < 10 μg/mL) | Moderate |

| N-(3,4-dimethoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide | Similar | High | High |

| N-(4-methoxyphenethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide | Similar | Moderate | Low |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally or functionally related compounds:

Structural Analogues

Physicochemical and Pharmacological Properties

- Lipophilicity :

- Hydrogen Bonding :

- Bioactivity :

Stability and Metabolic Considerations

- Metabolic Stability : Fluorinated cyclohexyl groups (compound 108) resist oxidative metabolism, whereas the target’s methoxy group may undergo demethylation .

- Tautomerism : Thione-thiol tautomerism in triazole derivatives () contrasts with the stable ureido group in the target, simplifying formulation .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions for preparing N-(2-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide?

- The synthesis typically involves multi-step processes:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones (e.g., using chloroacetone in ethanol under reflux) .

- Step 2 : Amidation or carboxamide coupling, often employing EDCI/HOBt as coupling agents in polar aprotic solvents (e.g., DMF or DCM) at 0–25°C .

- Step 3 : Introduction of the 2-methoxyphenethyl group via nucleophilic substitution or reductive amination .

- Critical parameters include temperature control (±2°C), solvent purity, and stoichiometric ratios (e.g., 1.2 equivalents of coupling agents to minimize side products) .

Q. How is purity assessed during synthesis, and what purification methods are recommended?

- Analytical Methods : Thin-layer chromatography (TLC) for real-time monitoring (Rf value tracking) and HPLC for final purity assessment (≥95% by C18 reverse-phase columns) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic techniques are essential for structural characterization?

- 1H/13C NMR : Confirm regiochemistry of the thiazole ring (e.g., δ 7.8–8.2 ppm for C5-H in thiazole) and urea linkage (NH protons at δ 9–10 ppm) .

- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and urea N-H bends (~1540 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for the urea-thiazole coupling step?

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or organocatalysts (e.g., DMAP) to enhance coupling efficiency .

- Solvent Effects : Compare DMF (high polarity) vs. THF (moderate polarity) to balance reactivity and solubility .

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .

Q. How should contradictory data on biological activity (e.g., IC50 variability) be addressed?

- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for anticancer assays) and replicate experiments across ≥3 independent trials .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., N-(4-methoxyphenyl)thiazole carboxamides) to identify SAR trends .

- Cellular Context : Account for cell-line-specific factors (e.g., efflux pump expression in MDR cancer models) .

Q. What advanced NMR techniques resolve ambiguities in stereochemistry or dynamic behavior?

- NOESY/ROESY : Detect spatial proximity between the methoxyphenethyl group and thiazole protons to confirm conformation .

- VT-NMR : Analyze temperature-dependent chemical shifts to identify rotameric equilibria in the urea moiety .

Q. How can molecular docking studies improve target identification for this compound?

- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or tubulin based on structural homology to known thiazole inhibitors .

- Docking Workflow :

- Prepare ligand structures using Gaussian-optimized geometries (B3LYP/6-31G*).

- Use AutoDock Vina with flexible side chains in binding pockets .

- Validation : Compare docking scores (ΔG) with experimental IC50 values to refine scoring functions .

Q. What strategies mitigate instability in aqueous or biological matrices?

- Excipient Screening : Test cyclodextrins or liposomal encapsulation to enhance solubility and reduce hydrolysis .

- Forced Degradation Studies : Expose the compound to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C) to identify degradation pathways (HPLC-MS tracking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.